molecular formula C9H7BrCl2O2 B6325854 Methyl 4-bromomethyl-2,5-dichlorobenzoate CAS No. 1936655-55-8

Methyl 4-bromomethyl-2,5-dichlorobenzoate

Cat. No.: B6325854
CAS No.: 1936655-55-8
M. Wt: 297.96 g/mol
InChI Key: LTDBXDINOUYZHE-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Synthetic Methodologies

Substituted benzoate esters are fundamental building blocks in organic synthesis. The ester group itself can undergo various transformations such as hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides. libretexts.orgjru.edu.in The substituents on the benzene (B151609) ring dictate the molecule's reactivity and can be strategically chosen to direct further reactions or to be part of the final target molecule's scaffold. masterorganicchemistry.comkhanacademy.orgpressbooks.pub For instance, the ester functionality can be used as a protecting group for carboxylic acids or can be converted into other functional groups through reactions like trans-esterification. libretexts.orgorganic-chemistry.org The synthesis of these esters is often achieved through methods like Fischer esterification of the corresponding benzoic acid or by reacting an alcohol with an acid chloride. libretexts.orgmdpi.com

Strategic Importance of Bromomethyl and Dichloro Functionalities for Chemical Transformations

The strategic value of Methyl 4-bromomethyl-2,5-dichlorobenzoate lies in the distinct reactivity of its functional groups.

The bromomethyl group (-CH₂Br) is a highly reactive moiety. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including amines, ethers, amides, and sulfonamides. nih.gov Furthermore, the bromomethyl group can participate in carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-couplings, expanding its synthetic utility. nih.govsci-hub.se This reactivity makes bromomethyl-substituted compounds valuable intermediates for constructing complex molecular frameworks. orgsyn.org

The dichloro functionalities on the benzene ring also play a crucial role. The two chlorine atoms are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. Their positions (2 and 5) influence the regioselectivity of any further substitution reactions. Aryl halides are important precursors for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Overview of Research Trajectories Involving this compound

While specific research publications focusing exclusively on this compound are not extensively documented in mainstream literature, its structure suggests its primary role as a versatile chemical intermediate. lab-chemicals.com The combination of a reactive bromomethyl group and a dichlorinated benzene ring makes it a valuable starting material for synthesizing a diverse range of target molecules. Research involving this compound likely falls into the development of new synthetic methodologies where it serves as a scaffold for creating libraries of compounds for screening in medicinal chemistry and materials science. nih.govlab-chemicals.com Its utility is centered on its ability to introduce a dichlorinated benzoic acid moiety into a larger molecule, a structural feature present in various biologically active compounds and functional materials.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1936655-55-8 chemsrc.com
Molecular Formula C₉H₇BrCl₂O₂ bldpharm.com
Molecular Weight 297.96 g/mol bldpharm.com
SMILES Code O=C(C1=CC(Cl)=C(C=C1Cl)CBr)OC bldpharm.com

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDBXDINOUYZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Cl)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Bromomethyl 2,5 Dichlorobenzoate

Pathways for Introducing the Bromomethyl Group

The introduction of the bromomethyl group onto the aromatic ring of the precursor is most effectively accomplished through free-radical substitution at the benzylic position.

Radical halogenation is a common and effective method for the bromination of the methyl group on an aromatic ring, a position known as the benzylic position. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source, which is favored for its ability to provide a low, constant concentration of bromine radicals, thus minimizing undesired side reactions such as aromatic ring bromination. guidechem.com The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to produce free radicals. These radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, creating a resonance-stabilized benzyl (B1604629) radical. This benzyl radical then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction.

Common radical initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). guidechem.comchemicalbook.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene, under reflux or with photochemical induction (e.g., UV light). chemicalbook.comgoogle.com

The direct precursor for the synthesis of Methyl 4-bromomethyl-2,5-dichlorobenzoate is Methyl 2,5-dichloro-4-methylbenzoate. The synthesis involves the selective bromination of the methyl group at the C-4 position of this precursor. The reaction proceeds via the radical halogenation mechanism described previously.

In a typical procedure, Methyl 2,5-dichloro-4-methylbenzoate is dissolved in a suitable solvent like carbon tetrachloride. N-bromosuccinimide is added as the brominating agent, and a catalytic amount of a radical initiator, such as benzoyl peroxide, is introduced. chemicalbook.com The mixture is then heated to reflux to initiate the radical chain reaction, leading to the formation of this compound and the byproduct succinimide. google.com An analogous process is used for the synthesis of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate from Methyl 3,5-dichloro-4-methylbenzoate, highlighting the reliability of this synthetic route for halogenated benzoates. nih.gov

Reaction Condition Optimization

The efficiency and yield of the bromomethylation reaction are highly dependent on the specific conditions employed. Optimization of parameters such as solvent, temperature, catalyst, and initiator is crucial for maximizing the formation of the desired product.

The choice of solvent is critical in radical bromination reactions. Non-polar aprotic solvents are generally preferred to prevent side reactions. Carbon tetrachloride (CCl₄) has historically been a common choice due to its inertness, though its use has declined due to toxicity and environmental concerns. guidechem.comchemicalbook.com Other suitable solvents include chlorobenzene and esters like ethyl acetate. google.com

Reaction temperature plays a pivotal role in initiating the radical reaction. Most radical initiators have a specific temperature range at which they decompose at an optimal rate. For initiators like BPO and AIBN, the reaction is typically conducted at the reflux temperature of the solvent, often around 80-85°C. chemicalbook.com In some cases, photochemical initiation using a UV lamp can be employed, which may allow for the reaction to be carried out at lower temperatures, potentially increasing selectivity. google.com

Table 1: Reaction Conditions for Benzylic Bromination of Methylbenzoate Analogs
PrecursorBrominating AgentInitiatorSolventTemperatureReference
Methyl 4-bromo-2-methylbenzoateNBSBPOCCl₄85°C chemicalbook.com
Methyl 4-methylbenzoateNBSAIBNCCl₄Reflux guidechem.com
Methyl 3-methoxy-4-methylbenzoateNBSUV lightChlorobenzene0-5°C google.com

The selection of the radical initiator is crucial for the success of the bromomethylation. The initiator must be chosen based on its decomposition temperature, which should be compatible with the reaction solvent and temperature.

Benzoyl Peroxide (BPO): A commonly used initiator that decomposes upon heating to generate phenyl radicals, which then initiate the chain reaction. chemicalbook.com

Azobisisobutyronitrile (AIBN): Another widely used thermal initiator that decomposes to produce nitrogen gas and two 2-cyanoprop-2-yl radicals. guidechem.com

Photochemical Initiation: UV light can also be used to initiate the reaction, often in conjunction with an initiator or on its own, by promoting the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present in equilibrium. google.com

The molar ratio of the precursor to N-bromosuccinimide is typically kept close to stoichiometric (1:1), although a slight excess of NBS may be used to ensure complete conversion of the starting material. google.com The amount of initiator used is catalytic, generally in the range of 1-5 mol% relative to the precursor. chemicalbook.com

Purification and Isolation Protocols for Reaction Products

Following the completion of the reaction, a multi-step workup and purification procedure is necessary to isolate the pure this compound.

The first step in the workup is typically the removal of the insoluble succinimide byproduct. This is achieved by cooling the reaction mixture and then filtering it. guidechem.comchemicalbook.com The filtrate, which contains the desired product, unreacted starting materials, and the solvent, is then concentrated under reduced pressure to remove the solvent. guidechem.comchemicalbook.com

The resulting crude product is often a mixture of the desired bromomethyl compound, any remaining starting material, and potentially some dibrominated byproducts. Purification is commonly achieved through one of the following methods:

Recrystallization: This technique is effective if the product is a solid and has significantly different solubility in a particular solvent compared to the impurities. Solvents such as n-heptane/ethyl acetate mixtures have been used for similar compounds. google.com

Silica Gel Column Chromatography: This is a highly effective method for separating the product from impurities with different polarities. guidechem.com The crude mixture is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate, to isolate the pure product.

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Reactivity Profiles and Transformative Pathways of Methyl 4 Bromomethyl 2,5 Dichlorobenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The benzylic bromide in Methyl 4-bromomethyl-2,5-dichlorobenzoate is highly susceptible to nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate, enhanced by the adjacent aromatic ring, facilitates the displacement of the bromide ion by a wide array of nucleophiles.

Elaboration with Nitrogen-Containing Nucleophiles

The reaction of alkyl halides with amines is a fundamental method for the formation of carbon-nitrogen bonds. However, the direct alkylation of primary and secondary amines with alkyl halides can often lead to a mixture of products due to multiple alkylations, as the product amine can also act as a nucleophile. nih.govmasterorganicchemistry.com To achieve selective synthesis of primary amines, the Gabriel synthesis is a well-established and effective method. dtic.mil This process involves the N-alkylation of phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine.

In the context of this compound, the Gabriel synthesis offers a controlled route to the corresponding primary amine. The phthalimide anion, a surrogate for the amino group, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group to form an N-substituted phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically through hydrazinolysis, yields the desired primary amine, Methyl 4-(aminomethyl)-2,5-dichlorobenzoate. This method circumvents the issue of over-alkylation often encountered with direct amination. The use of ionic liquids as a reaction medium in the presence of a base like potassium hydroxide (B78521) has been shown to be a convenient and efficient method for the N-alkylation of phthalimide and other nitrogen heterocycles with alkyl halides. organic-chemistry.org

The reaction with secondary amines is also possible, leading to the formation of tertiary amines. However, the reaction can proceed further to form quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. rsc.orgvanderbilt.edu The reactivity of primary and secondary amines with alkyl bromides has been studied, indicating that the initial alkylation product exists as an ion pair which can then lead to further alkylation. nih.gov

NucleophileProductReaction TypeNotes
Phthalimide anionN-(2,5-Dichloro-4-(methoxycarbonyl)benzyl)phthalimideGabriel SynthesisA controlled method to introduce a primary amine group. dtic.mil
Primary AminesSubstituted Methyl 4-(aminomethyl)-2,5-dichlorobenzoateNucleophilic SubstitutionCan lead to mixtures of primary, secondary, and tertiary amines. nih.govrsc.org
Secondary AminesSubstituted Methyl 4-(N,N-dialkylaminomethyl)-2,5-dichlorobenzoateNucleophilic SubstitutionCan proceed to form quaternary ammonium salts. vanderbilt.edu

Reactions with Oxygen-Based Nucleophiles (e.g., in the synthesis of Methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate)

The benzylic bromide of this compound can also react with various oxygen-based nucleophiles to form ethers. For instance, the reaction with alkoxides or phenoxides would yield the corresponding benzyl (B1604629) ethers.

A specific and noteworthy reaction in this category is the O-alkylation of N-hydroxyphthalimide. This reaction provides a pathway to synthesize compounds containing an N-O bond. In a reaction analogous to the Gabriel synthesis, the anion of N-hydroxyphthalimide can act as an oxygen nucleophile, displacing the bromide from this compound. This would lead to the formation of Methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate. The synthesis of related isoindoline-1,3-dione derivatives has been reported, highlighting the utility of phthalimide-based reagents in constructing complex molecules. nih.govmdpi.comresearchgate.netresearchgate.net The alkylation of hydroxyphosphonates with benzyl bromoacetate (B1195939) is another example of O-alkylation with a benzylic bromide, demonstrating the general reactivity of this functional group. researchgate.net

NucleophileProductReaction Type
N-Hydroxyphthalimide anionMethyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoateO-Alkylation
Alkoxides (e.g., CH₃O⁻)Methyl 4-(methoxymethyl)-2,5-dichlorobenzoateWilliamson Ether Synthesis
Phenoxides (e.g., C₆H₅O⁻)Methyl 4-(phenoxymethyl)-2,5-dichlorobenzoateWilliamson Ether Synthesis

Ester Group Reactivity and Derivatization

The methyl ester functionality in this compound can undergo several transformations, most notably hydrolysis and transesterification.

Hydrolysis Mechanisms

The hydrolysis of an ester to its corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of water can then act as a nucleophile, attacking the carbonyl carbon. This process is reversible, and to drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com The preparation of methyl benzoate (B1203000) from benzoic acid and methanol (B129727) with a sulfuric acid catalyst is a classic example of the reverse reaction, Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com The hydrolysis of sterically hindered esters, which can be resistant to saponification, has been achieved under non-aqueous conditions using NaOH in a mixture of methanol and dichloromethane (B109758) at room temperature. arkat-usa.orgresearchgate.netchemicalforums.com

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol. For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of Ethyl 4-bromomethyl-2,5-dichlorobenzoate.

Aromatic Ring Functionalization Potential

The dichlorinated benzene (B151609) ring of this compound offers opportunities for further functionalization through various aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

A more viable approach for functionalizing such an electron-deficient aromatic ring is through palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comyoutube.comacs.orgnih.govnih.gov Since this compound contains two chloro substituents, it could potentially undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl groups onto the aromatic ring. The selective mono-arylation of dichlorobenzenes has been reported, suggesting that controlled coupling could be achieved.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govmit.edunih.govwikipedia.orgorganic-chemistry.org This could be used to introduce alkenyl substituents onto the aromatic ring of the title compound. Heck reactions of benzyl halides themselves are also known. nih.govmit.edunih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.combeilstein-journals.orgnih.gov This would allow for the introduction of alkynyl groups onto the aromatic ring.

The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions.

Reaction TypeReagentsPotential Product
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO₂⁺, Br⁺)Substituted this compound
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseMethyl 4-bromomethyl-2-chloro-5-arylbenzoate or Methyl 4-bromomethyl-5-chloro-2-arylbenzoate
Heck ReactionAlkene, Pd catalyst, baseAlkenyl-substituted this compound
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted this compound

Participation in Metal-Catalyzed Cross-Coupling Reactions

The molecular architecture of this compound presents distinct reactive sites for metal-catalyzed cross-coupling reactions: the aryl-chlorine bonds and the benzylic carbon-bromine bond. The reactivity of these sites differs significantly, allowing for selective functionalization. Generally, aryl halides are common substrates in palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds. wikipedia.orgtcichemicals.com

The Suzuki-Miyaura coupling, for instance, is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, typically in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov While aryl iodides and bromides are more reactive, advancements in catalyst design, particularly using N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have enabled the effective coupling of less reactive aryl chlorides. nih.gov For this compound, the two chloro substituents on the benzene ring could potentially undergo Suzuki coupling. The reaction would require a suitable palladium catalyst, a boronic acid or ester, and a base to proceed, likely at elevated temperatures. rsc.orgnih.gov

Similarly, the Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgnih.govbeilstein-journals.org The aryl chloride positions of this compound could be functionalized with various alkynes under Sonogashira conditions, though these conditions are often milder for aryl bromides and iodides. wikipedia.org

The benzylic bromide, while a reactive functional group, behaves differently from the aryl chlorides in these specific cross-coupling reactions. Its primary reactivity is in nucleophilic substitution and radical processes. However, certain cross-coupling methods have been developed for C(sp³)-halides, which could potentially engage the bromomethyl group.

The differential reactivity of the aryl chloride and benzylic bromide moieties allows for sequential or selective reactions. Milder conditions might favor reactions at the more labile benzylic position (via other mechanisms), while more forcing conditions and specific catalyst systems would be required to activate the stronger aryl-chloride bonds for cross-coupling.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions This table illustrates hypothetical cross-coupling reactions based on the functional groups present in this compound, drawing on general principles of these reaction types.

Reaction TypeReactive SiteCoupling Partner ExampleCatalyst System (Illustrative)Potential Product Structure
Suzuki-Miyaura Coupling Aryl Chloride (C-2 or C-5)Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Methyl 2,5-dichloro-4-(bromomethyl)biphenyl derivative
Sonogashira Coupling Aryl Chloride (C-2 or C-5)PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 2,5-dichloro-4-(bromomethyl)tolan derivative
Heck Coupling Aryl Chloride (C-2 or C-5)Styrene (B11656)Pd(OAc)₂, P(o-tol)₃, Et₃NMethyl 2,5-dichloro-4-(bromomethyl)stilbene derivative

Investigation of Radical Reactions and Pathways

The benzylic bromide functionality of this compound makes it an excellent candidate to act as an initiator in radical reactions, most notably in Atom Transfer Radical Polymerization (ATRP). youtube.com ATRP is a versatile and controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. youtube.comcmu.edunih.gov

The core of the ATRP process is a reversible equilibrium between active, propagating radicals and dormant species, mediated by a transition metal catalyst. nih.gov In this context, this compound would function as the initiator (R-X). The process is initiated when the catalyst, a transition metal complex in a lower oxidation state (e.g., a Cu(I) or Fe(II) complex), abstracts the bromine atom from the initiator. cmu.edunih.gov This generates a radical at the benzylic position and the transition metal complex in a higher oxidation state (e.g., X-Cu(II) or X-Fe(III)).

This newly formed radical can then add to a monomer (like styrene or a methacrylate), initiating the growth of a polymer chain. cmu.edu The key to the "controlled" nature of ATRP is that the higher oxidation state metal complex can reversibly transfer the halogen atom back to the propagating polymer chain, deactivating it and reforming the dormant species. youtube.com This activation-deactivation cycle maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for uniform chain growth. youtube.comnih.gov The choice of catalyst, ligand, and solvent is crucial for controlling the polymerization kinetics. youtube.comnih.gov

Table 2: Components for a Hypothetical ATRP Reaction This table outlines the roles of components in an ATRP process initiated by this compound, based on established ATRP mechanisms. youtube.comcmu.edunih.gov

ComponentExampleRole in ATRP
Initiator This compoundThe source of the initial radical via homolytic cleavage of the C-Br bond. cmu.edu
Catalyst (Activator) Copper(I) bromide (CuBr) or Iron(II) bromide (FeBr₂)Abstracts the halogen from the initiator to form the radical and the deactivator. cmu.edunih.gov
Ligand N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the transition metal salt and adjusts its redox potential and reactivity. nih.gov
Monomer Styrene, Methyl methacrylate (B99206) (MMA)The repeating unit that adds to the radical to form the polymer chain. cmu.edu
Deactivator Copper(II) bromide/Ligand complex (e.g., CuBr₂/PMDETA)Transfers the halogen back to the propagating radical to regenerate the dormant species. youtube.com
Solvent Toluene, AnisoleSolubilizes all components of the reaction mixture.

Applications of Methyl 4 Bromomethyl 2,5 Dichlorobenzoate As a Key Synthetic Intermediate

Role in the Synthesis of Complex Molecular Architectures

The bifunctional nature of Methyl 4-bromomethyl-2,5-dichlorobenzoate, possessing both an electrophilic benzylic bromide and a modifiable ester group, positions it as a candidate for the construction of intricate molecular frameworks.

Construction of Substituted Tricyclic Compounds

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and building blocks like this compound are of significant interest in this field. The reactive bromomethyl group is highly susceptible to nucleophilic attack by nitrogen-containing compounds such as amines, amides, and other nitrogenous heterocycles. This alkylation reaction would form a new carbon-nitrogen bond, tethering the dichlorobenzoyl moiety to the nitrogenous component. Subsequent intramolecular cyclization, potentially facilitated by the ester group, could lead to the formation of various heterocyclic rings, including but not limited to lactams, quinolones, and benzodiazepines. The specific reaction conditions and the nature of the nitrogen nucleophile would dictate the final heterocyclic structure.

Building Block in Target-Oriented Organic Synthesis

The strategic placement of reactive functional groups in this compound makes it a useful tool for the synthesis of specific, high-value target molecules, particularly in the realm of pharmaceuticals.

Utilization for the Elaboration of Pharmacologically Relevant Scaffolds (e.g., related to angiotensin II receptor antagonists by analogy with other bromomethylated benzoates)

A significant application of bromomethylated benzoic acid derivatives lies in the synthesis of angiotensin II receptor antagonists, a class of drugs commonly known as "sartans" used to treat hypertension. By analogy with structurally similar intermediates, this compound can be envisioned as a key building block in the synthesis of novel sartan analogues.

The general synthetic strategy for many sartans involves the alkylation of a heterocyclic core, such as an imidazole (B134444) or a tetrazole, with a bromomethylated biphenyl (B1667301) derivative. While the title compound is a monocyclic benzoate (B1203000), its bromomethyl group can be used to alkylate a pre-formed heterocyclic system. For instance, in the synthesis of Losartan, a key step involves the reaction of a substituted imidazole with 4'-(bromomethyl)-2-cyanobiphenyl. Similarly, the synthesis of Eprosartan utilizes the alkylation of a substituted imidazole with p-carbomethoxybenzylbromide.

Following this logic, this compound could be reacted with a suitable imidazole, pyrazole, or other nitrogen-containing heterocycle, which constitutes a core part of many angiotensin II receptor antagonists. The resulting product would incorporate the 2,5-dichlorobenzyl moiety into the final structure. The ester group could then be hydrolyzed to the corresponding carboxylic acid, a common feature in many sartans that contributes to their binding affinity with the AT1 receptor. The two chlorine atoms on the phenyl ring would offer a unique substitution pattern not present in currently marketed sartans, potentially leading to altered pharmacological properties such as improved potency, selectivity, or pharmacokinetic profile.

Below is a table illustrating the analogy of using bromomethylated benzoates in the synthesis of angiotensin II receptor antagonists:

Angiotensin II Receptor AntagonistKey Bromomethylated IntermediateHeterocyclic Core
Losartan4'-(Bromomethyl)-2-cyanobiphenylSubstituted Imidazole
Eprosartanp-CarbomethoxybenzylbromideSubstituted Imidazole
Hypothetical AnalogueThis compoundVarious (e.g., Imidazole, Pyrazole)

Contribution to the Synthesis of Diverse Compound Libraries

In modern drug discovery, the generation of compound libraries for high-throughput screening is a crucial strategy for identifying new lead compounds. The structure of this compound is well-suited for its use as a scaffold in combinatorial chemistry. The reactive bromomethyl group allows for its attachment to a solid support or for reaction with a diverse set of building blocks containing nucleophilic groups (e.g., amines, thiols, alcohols). Subsequently, the methyl ester functionality can be subjected to a second set of diverse reagents, for example, through amidation with a library of amines or reduction followed by etherification. This two-pronged approach would enable the rapid generation of a large and diverse library of compounds, all sharing the core 2,5-dichlorobenzoyl scaffold. The screening of such a library could lead to the discovery of novel hits for a variety of biological targets.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of Methyl 4-bromomethyl-2,5-dichlorobenzoate in a standard deuterated solvent such as chloroform-d (B32938) (CDCl₃) is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

The protons of the methyl ester group (-OCH₃) are anticipated to appear as a singlet in the downfield region, typically around 3.9 ppm. This downfield shift is attributed to the deshielding effect of the adjacent oxygen atom. The benzylic protons of the bromomethyl group (-CH₂Br) are also expected to produce a singlet, shifted further downfield to approximately 4.5 ppm due to the combined electron-withdrawing effects of the bromine atom and the aromatic ring. The two aromatic protons, being in different chemical environments, are predicted to appear as distinct signals. The proton at the C6 position is expected at approximately 7.8 ppm, while the proton at the C3 position is predicted to be slightly upfield at around 7.5 ppm. The difference in their chemical shifts arises from the varying electronic effects of the substituents on the benzene (B151609) ring.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.9Singlet
-CH₂Br4.5Singlet
Ar-H (C3)7.5Singlet
Ar-H (C6)7.8Singlet

Note: The data presented is based on computational predictions and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Investigation of Chemical Shifts and Multiplicities

The predicted ¹³C NMR spectrum of this compound will provide insights into the carbon skeleton of the molecule. It is expected to show nine distinct signals, corresponding to each of the nine unique carbon atoms in the structure.

The carbonyl carbon of the ester group is predicted to have the largest chemical shift, appearing significantly downfield around 165 ppm. The carbons of the aromatic ring are expected to resonate in the range of 128-140 ppm. The specific chemical shifts of these aromatic carbons are influenced by the attached substituents. The carbon atom of the methyl ester group (-OCH₃) is anticipated to appear at approximately 53 ppm. The benzylic carbon of the bromomethyl group (-CH₂Br) is predicted to be in the region of 30-35 ppm.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C =O165
C -Cl (C2)134
C -H (C3)131
C -CH₂Br (C4)138
C -Cl (C5)132
C -H (C6)128
C -COOCH₃ (C1)135
-OC H₃53
-C H₂Br32

Note: The data presented is based on computational predictions and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Vibrational Analysis of Key Functional Groups (e.g., ester carbonyl, aromatic stretching)

The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption peak is predicted in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group is expected to show a strong band in the 1200-1300 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are anticipated to appear in the fingerprint region, generally below 800 cm⁻¹.

Predicted IR Absorption Data

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100
Ester C=O Stretch1720-1740
Aromatic C=C Stretch1450-1600
Ester C-O Stretch1200-1300
C-Cl Stretch700-800
C-Br Stretch500-600

Note: The data presented is based on computational predictions and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Determination of Molecular Ion and Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak will be accompanied by isotopic peaks (M+2, M+4, etc.) with characteristic relative intensities, which can confirm the presence and number of these halogen atoms. The calculated molecular weight of the most abundant isotopic species is approximately 296 g/mol .

Fragmentation of the molecular ion is expected to occur through characteristic pathways. Loss of the bromine atom would result in a significant fragment. Cleavage of the methoxy (B1213986) group (-OCH₃) from the ester would also produce a prominent peak. Another likely fragmentation pathway is the loss of the entire methoxycarbonyl group (-COOCH₃).

Predicted Mass Spectrometry Data

m/zPredicted Fragment
296/298/300[M]⁺ (Molecular ion)
217/219/221[M - Br]⁺
265/267/269[M - OCH₃]⁺
237/239/241[M - COOCH₃]⁺

Note: The data presented is based on computational predictions and the m/z values correspond to the most abundant isotopes. The observed fragmentation pattern may vary depending on the ionization method and conditions.

Structural Analysis Via X Ray Crystallography

Single-Crystal X-ray Diffraction Studies

A crystallographic study would be required to determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This foundational data is currently unavailable for Methyl 4-bromomethyl-2,5-dichlorobenzoate.

The precise measurement of bond lengths (e.g., C-Br, C-Cl, C=O, C-O) and the angles between atoms within the molecule can only be ascertained through X-ray diffraction analysis. This information is crucial for understanding the molecule's geometry.

The three-dimensional arrangement of the atoms in this compound, including the planarity of the benzene (B151609) ring and the orientation of the methyl ester and bromomethyl substituents, is defined by its dihedral angles. This data is not available without a solved crystal structure.

Supramolecular Interactions and Crystal Packing

While the potential for weak C-H···O or C-H···Cl hydrogen bonds exists, their presence, geometry, and contribution to the crystal packing can only be confirmed through crystallographic analysis. The energetics of such interactions would require further computational studies based on the determined crystal structure.

The packing of molecules in the solid state is governed by a combination of forces. For this compound, π-stacking interactions between the aromatic rings and van der Waals forces would likely play a significant role. However, a detailed assessment of the nature and directionality of these interactions is contingent upon the availability of its crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of Methyl 4-bromomethyl-2,5-dichlorobenzoate were found in the public domain. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity.

Conformational Analysis and Energy Landscape Mapping

There is no available research on the conformational analysis and energy landscape mapping of this compound. This type of analysis is essential for identifying the most stable conformations and understanding the energy barriers between different rotational isomers.

Molecular Dynamics Simulations

Exploration of Dynamic Behavior and Conformational Flexibility

No molecular dynamics simulation studies have been published that explore the dynamic behavior and conformational flexibility of this compound. These simulations would offer a time-resolved understanding of the molecule's movements and how it explores its conformational space.

Prediction of Spectroscopic Parameters

Computational Simulations of NMR and IR Spectra

There are no publicly available computational simulations of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. Such simulations are valuable for aiding in the interpretation of experimental spectra and for the structural elucidation of the compound.

Reaction Mechanism Elucidation

The primary reactions involving the bromomethyl group of this compound are nucleophilic substitutions (SN1 and SN2) and free-radical processes. masterorganicchemistry.comgla.ac.uk Computational chemistry, particularly through Density Functional Theory (DFT), provides powerful tools to elucidate the mechanisms of these transformations by modeling the potential energy surface, which includes reactants, products, intermediates, and transition states. sciforum.netmdpi.com

Key chemical transformations for a benzylic bromide like this compound include:

Nucleophilic Substitution (SN2): A one-step concerted mechanism where a nucleophile attacks the electrophilic benzylic carbon, and the bromide ion leaves simultaneously. masterorganicchemistry.com The rate of this reaction is sensitive to steric hindrance around the reaction center.

Nucleophilic Substitution (SN1): A two-step mechanism involving the formation of a benzylic carbocation intermediate, which is then attacked by a nucleophile. nih.govyoutube.com The stability of this carbocation is crucial. The adjacent aromatic ring can stabilize the positive charge through resonance. gla.ac.uk

Free-Radical Bromination: This mechanism typically involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a bromine source. dntb.gov.uaacs.org While the starting compound is already brominated, understanding the reverse and related radical reactions is computationally relevant.

Transition state analysis is fundamental to understanding reaction rates and mechanisms. For benzylic bromides, computational models can predict the geometry and energy of transition states for key reactions.

SN2 Transition State: In an SN2 reaction, the transition state features a trigonal bipyramidal geometry at the benzylic carbon. masterorganicchemistry.com The incoming nucleophile and the outgoing bromide are positioned at the axial positions, approximately 180° apart. masterorganicchemistry.com The three other substituents on the carbon (two hydrogens and the dichlorinated phenyl ring) lie in the equatorial plane. Computational studies on similar benzyl (B1604629) bromides show that the activation energy for SN2 reactions is governed by the electrostatic interaction between the nucleophile and the substrate. researchgate.net The electron-withdrawing nature of the two chlorine atoms on the phenyl ring in this compound would influence the charge distribution and thus the energy of this transition state.

SN1 Transition State and Intermediates: For an SN1 reaction, the rate-determining step is the formation of the benzylic carbocation. The transition state for this step involves the stretching and breaking of the C-Br bond. Computational analysis focuses on the energy barrier to reach this transition state, which leads to the formation of the planar, sp²-hybridized carbocation intermediate. youtube.com The stability of this intermediate is paramount. While the phenyl ring provides resonance stabilization, the two electron-withdrawing chlorine atoms would destabilize the carbocation, making an SN1 pathway less favorable compared to an unsubstituted benzyl bromide. Computational models can quantify this destabilization effect. A study on the homologation of electron-rich benzyl bromides utilized computational analysis to show a rate-determining SN1 mechanism for the initial C-C bond formation. nih.gov

The table below presents hypothetical, yet chemically representative, data from a DFT calculation (e.g., at the B3LYP/6-31+G* level) for the SN2 reaction of a generic substituted benzyl bromide with a nucleophile like hydroxide (B78521) (OH⁻). This illustrates the type of data obtained from transition state analysis.

Table 1: Illustrative Computational Data for an SN2 Transition State

This table is a representative example based on typical computational results for SN2 reactions of benzylic halides and does not represent experimentally verified data for this compound.

Parameter Reactant Complex (R-CH₂Br + OH⁻) Transition State ([HO···CH₂R···Br]⁻) Product Complex (HOCH₂-R + Br⁻)
Relative Energy (kcal/mol) 0.0 +18.5 -25.0
C-Br Bond Distance (Å) 1.97 2.45 3.20
C-O Bond Distance (Å) 2.85 1.98 1.43
Imaginary Frequency (cm⁻¹) N/A -350 N/A

R = Substituted Phenyl Group

The imaginary frequency in the transition state corresponds to the vibrational mode of the C-Br bond breaking and the C-O bond forming, confirming its identity as a true first-order saddle point on the potential energy surface. Studies on similar systems show that increasing solvent polarity can increase the activation energies for SN2 reactions compared to the gas phase. researchgate.net

Future Research Directions and Synthetic Horizon

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for the synthesis of benzylic bromides, which would be the presumed route to Methyl 4-bromomethyl-2,5-dichlorobenzoate from a corresponding methyl-substituted precursor, often involve the use of N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents like carbon tetrachloride. While effective, these methods pose environmental and safety concerns.

Future research will likely focus on developing greener alternatives. This includes the use of more environmentally benign brominating agents and solvents. One promising approach is the use of hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H2O2), which generates bromine in situ, minimizing the handling of hazardous elemental bromine. Photocatalytic methods, utilizing visible light to initiate the bromination, also represent a sustainable and efficient alternative that can often be performed under milder conditions. The development of solid-supported brominating agents could also simplify product purification and reduce waste.

Synthetic ApproachReagentsAdvantages
Traditional Radical BrominationN-bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Well-established, generally high-yielding
In-situ Bromine GenerationHydrobromic Acid (HBr), Hydrogen Peroxide (H2O2)Avoids use of elemental bromine, greener
PhotocatalysisLight source, photocatalyst, bromine sourceMild reaction conditions, high selectivity
Solid-supported ReagentsPolymer-bound brominating agentsSimplified purification, potential for recycling

Exploration of Novel Catalytic Transformations for the Bromomethyl Group

The bromomethyl group is a highly versatile functional handle, susceptible to a wide range of nucleophilic substitution and cross-coupling reactions. While classical transformations are well-understood, future research will likely explore novel catalytic methods to enhance the reactivity and selectivity of this functional group in this compound.

Cooperative catalysis, which involves the use of multiple catalysts to activate both the electrophile and nucleophile, could enable previously challenging transformations. For instance, the combination of a nucleophilic catalyst, such as a Lewis base, with a photocatalyst can facilitate the formation of benzylic radicals from benzylic bromides under mild conditions. These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the development of new transition-metal catalyzed cross-coupling reactions specifically tailored for benzylic bromides will continue to be an active area of research. This could involve the use of earth-abundant metals as catalysts, moving away from precious metals like palladium.

Expansion of Applications in the Synthesis of Complex Chemical Entities

The true value of a building block like this compound lies in its application in the synthesis of more complex and valuable molecules. The presence of multiple reactive sites—the bromomethyl group, the ester, and the chlorinated aromatic ring—makes it a potentially valuable precursor for a diverse range of targets.

In medicinal chemistry, the dichlorinated benzene (B151609) ring is a common motif in pharmacologically active compounds. The bromomethyl group can be used to introduce this moiety into larger molecules, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. For example, it could serve as a key intermediate in the synthesis of novel agrochemicals or pharmaceuticals.

The development of one-pot or tandem reactions starting from this compound would be a significant step forward, allowing for the rapid construction of molecular complexity from a simple starting material.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of organic synthesis is moving towards the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, better reproducibility, and the ability to rapidly screen and optimize reaction conditions.

The synthesis of this compound itself, particularly through greener methods like photocatalysis, is well-suited for adaptation to flow reactors. acs.org Continuous flow processing can enhance safety when dealing with potentially hazardous reagents and intermediates.

Furthermore, as a versatile building block, this compound could be incorporated into automated synthesis workflows. In such a system, a solution of the compound could be selectively reacted with a library of nucleophiles or coupling partners in a sequential and automated fashion, rapidly generating a diverse set of new molecules for screening in drug discovery or materials science. The development of robust and reliable reactions involving this building block will be crucial for its successful integration into these advanced synthetic platforms.

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromomethyl-2,5-dichlorobenzoate?

The synthesis typically involves esterification of 4-bromomethyl-2,5-dichlorobenzoic acid with methanol under acidic catalysis. For example, sulfuric acid (H₂SO₄) is commonly used to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid for nucleophilic attack by methanol. Continuous flow reactors may optimize reaction homogeneity and yield in industrial settings . Key considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-esterification.
  • Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How is the structure of this compound verified experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar halogenated benzoates (e.g., Methyl 2,5-dichlorobenzoate) crystallize in triclinic systems (space group P-1) with defined torsional angles between the ester group and aromatic ring (~39°). Refinement using SHELXL software ensures accuracy, with R-factors < 0.05 indicating high reliability . Supporting techniques :

  • FT-IR: Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
  • NMR: Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), with methyl ester resonance at δ ~3.9 ppm.

Q. What safety precautions are essential when handling this compound?

While toxicological data specific to this compound is limited, analogs like 4-(bromomethyl)benzaldehyde require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
  • Storage : In airtight containers, away from light and moisture.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodology :

  • Catalyst screening : Compare H₂SO₄, p-toluenesulfonic acid (PTSA), or ionic liquids for esterification efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
    Data example :
CatalystYield (%)Purity (%)
H₂SO₄7895
PTSA8597
[BMIM][HSO₄⁻]8296

Q. How do crystallographic data resolve ambiguities in molecular conformation?

SC-XRD analysis of Methyl 2,5-dichlorobenzoate reveals torsional strain between the ester and aromatic ring, influencing reactivity. For this compound, bromine’s steric bulk may further distort the planar geometry, affecting π-π stacking in crystal lattices. Refinement using SHELXTL software (Bruker AXS) with anisotropic displacement parameters improves model accuracy .

Q. How can conflicting bioactivity data from structural analogs be interpreted?

Halogenated benzoates exhibit variable bioactivity due to substituent positioning. For example:

  • Antimicrobial activity : Methyl 3-bromo-2,5-dichlorobenzoate shows moderate inhibition against E. coli (MIC = 32 µg/mL), while ethyl analogs display reduced potency due to ester hydrophobicity differences .
  • Enzyme inhibition : Bromine at the 4-position may enhance binding to hydrophobic enzyme pockets compared to chlorine.
    Resolution strategy :
  • Perform dose-response assays with standardized bacterial strains.
  • Use molecular docking to compare binding affinities with target proteins (e.g., DHFR).

Q. What analytical challenges arise in characterizing degradation products?

Hydrolytic degradation under basic conditions produces 4-bromomethyl-2,5-dichlorobenzoic acid, identifiable via:

  • LC-MS : Monitor molecular ion peaks ([M+H]⁺ at m/z 297.8 for parent compound; m/z 283.8 for acid).
  • TGA/DSC : Degradation onset temperatures (~200°C) correlate with thermal stability.

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

Example: Ethyl 2-amino-4,5-dichlorobenzoate synthesis yields vary from 70–90% in literature due to:

  • Impurity profiles : Unreacted starting materials or side-products (e.g., diesters).
  • Scale effects : Batch vs. continuous flow synthesis.
    Mitigation :
  • Replicate conditions with strict control of moisture and temperature.
  • Use in situ FT-IR to track reaction progress .

Q. Table 1. Key Crystallographic Parameters for Halogenated Benzoates

CompoundSpace GroupR-factorDensity (g/cm³)Reference
Methyl 2,5-dichlorobenzoateP-10.0241.643
Ethyl 3-amino-2,5-dichlorobenzoateP2₁/c0.0381.592

Q. Table 2. Comparative Bioactivity of Halogenated Benzoates

CompoundBioassay ModelIC50/MICMechanism
Methyl 3-bromo-2,5-dichlorobenzoateE. coli32 µg/mLMembrane disruption
Ethyl 2-amino-4,5-dichlorobenzoateProtease assay12 µMCompetitive inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.